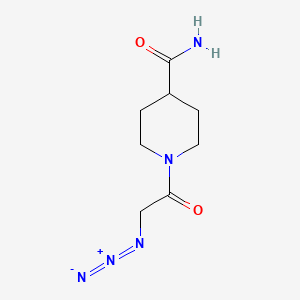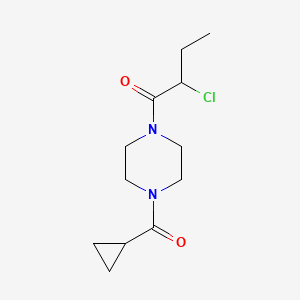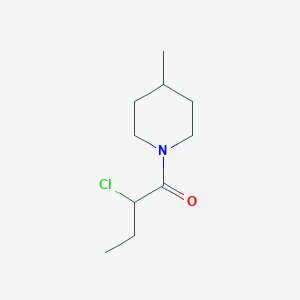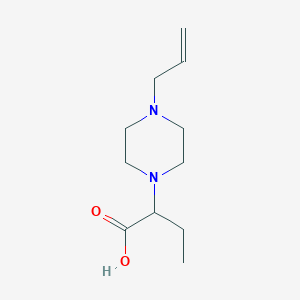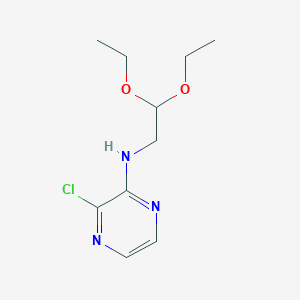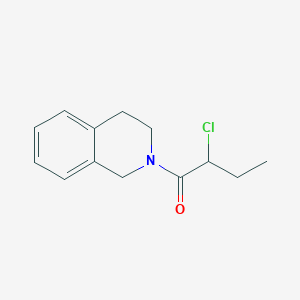
6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridazine derivatives, such as 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol, has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . This strategy allows the variation of substituents at position 6 of the heterocyclic ring .
Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as PubChem . The structure is based on its molecular formula, C12H19N3O.
Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines, which are similar to this compound, has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of these compounds are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .
Wissenschaftliche Forschungsanwendungen
Novel Syntheses and Reactions
Synthesis and Reactions of Pyridazinones : Pyridazinones, structurally related to "6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol", have been synthesized and converted into various derivatives. These compounds were investigated for antimicrobial activities, although they showed minimal effects in this area (Alonazy, Al-Hazimi, & Korraa, 2009).
Antibacterial Activity of Pyridazines : Studies on pyridazines, including compounds structurally similar to "this compound", have shown potential antibacterial activities, with various novel derivatives being synthesized and evaluated (Al-Kamali et al., 2014).
Potential Anticancer Agents
- Synthesis of Anticancer Agents : Research has explored the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, compounds related to "this compound", which were found to be less active as antitumor agents compared to other studied compounds (Temple, Rose, Comber, & Rener, 1987).
Antimicrobial and Antimitotic Activities
Antimicrobial Activity of Pyridazine Derivatives : Synthesized pyridazine derivatives, related to "this compound", have shown antimicrobial activity against various microorganisms (El-Mariah, Hosny, & Deeb, 2006).
Novel Synthesis of Pyridazinones and Antimitotic Agents : Studies focusing on the synthesis of pyridazinones and their potential as antimitotic agents have been conducted. These compounds, similar in structure to "this compound", were evaluated for cytotoxicity and inhibition of mitosis in cancer cells (Temple, Rener, Comber, & Waud, 1991).
Miscellaneous Applications
Synthesis of Azo Derivatives and Molluscicidal Activity : Research has been conducted on synthesizing azo derivatives of pyridazines and evaluating their molluscicidal activities. These studies contribute to understanding the broader applications of pyridazine derivatives (Abdelrazek & Fathy, 2005).
Phosphodiesterase IV Inhibitors : Novel heterocyclic-fused pyridazinones, similar to "this compound", have been identified as potent and selective phosphodiesterase IV inhibitors, highlighting their potential in pharmacological applications (Dal Piaz et al., 1997).
Wirkmechanismus
Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects . Substantial numbers of pyridazines and pyridazinones containing different moieties or substituents have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
Biochemische Analyse
Biochemical Properties
6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s structure allows it to form hydrogen bonds and engage in π-π stacking interactions, which are crucial for its binding affinity with target molecules . For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . These interactions can modulate the activity of enzymes, influencing various biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can alter the function of signaling proteins, leading to changes in downstream signaling cascades. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes . These changes can have significant impacts on cellular metabolism, potentially altering the production and utilization of metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, either inhibiting or activating them . This binding can lead to conformational changes in the enzyme, affecting its activity. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins . These interactions can result in changes in the transcription of target genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, potentially affecting cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression . At higher doses, it can have toxic or adverse effects, potentially leading to cell damage or death . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . The compound can affect metabolic flux, altering the flow of metabolites through different pathways . Additionally, it can influence the levels of specific metabolites, potentially leading to changes in cellular metabolism . These interactions underscore the compound’s potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell, influenced by targeting signals or post-translational modifications . These localization patterns can affect the compound’s activity and function, as its interactions with biomolecules may vary depending on its subcellular context . Understanding these localization mechanisms is crucial for elucidating the compound’s mode of action.
Eigenschaften
IUPAC Name |
3-[cyclohexyl(ethyl)amino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-15(10-6-4-3-5-7-10)11-8-9-12(16)14-13-11/h8-10H,2-7H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEXPHUPKSQIOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1479177.png)
![azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone](/img/structure/B1479178.png)
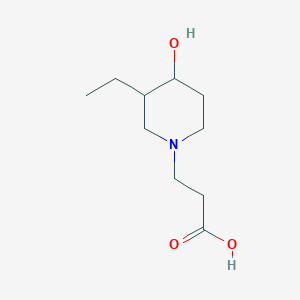
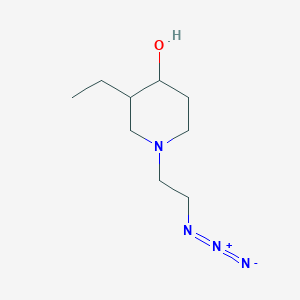
![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B1479181.png)

